(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In a study, 94 derivatives of a similar compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, were designed and synthesized to evaluate their inhibitory activities against BRD4 . The specific synthesis process of “(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers.Applications De Recherche Scientifique
- This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its inhibitory effects on cancer cell growth, particularly in breast cancer subtypes . Further investigations are needed to understand its mechanism of action and optimize its efficacy.
- BET proteins play a crucial role in gene regulation. Some derivatives of this compound have been evaluated for their inhibitory activities against BRD4, a member of the BET protein family. BRD4 inhibitors are being explored as potential therapeutics for cancer, inflammation, and other diseases .
- The crystal structure of the related compound 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol has been determined by single crystal X-ray diffraction. Such analyses provide insights into molecular conformations, intermolecular interactions, and potential binding sites for drug design .
- Researchers have used computational methods (such as DFT calculations) to optimize the structure of this compound. Understanding its electronic properties and spatial arrangement can aid in designing pharmacophores for drug discovery .
- Investigating the compound’s effects on specific cellular pathways (e.g., epigenetic regulation, kinase inhibition) can reveal its potential therapeutic applications. High-throughput screening assays can identify its interactions with various protein targets .
- Scientists have synthesized derivatives of this compound to explore structure-activity relationships (SAR). By modifying functional groups, they aim to enhance potency, selectivity, and pharmacokinetic properties .
- Considering the structural similarity of this compound to known drugs, researchers may explore repurposing it for other indications. Computational tools can predict potential off-target effects and guide repurposing efforts .
Anticancer Properties
Bromodomain and Extra-Terminal (BET) Inhibition
Crystal Structure Analysis
Pharmacophore Development
Biological Activity Screening
Chemical Biology and Medicinal Chemistry
Drug Repurposing
Mécanisme D'action
In a study, a compound DDT26, which is a derivative of a similar compound, exhibited potent inhibitory effect on BRD4 . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Further, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKGNCWSPOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.